

An In-depth Technical Guide to the Herbicide Monuron

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Compound of Interest

Compound Name: Monisouron

Cat. No.: B3053744

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Disclaimer: The herbicide "**Monisouron**" as specified in the topic is not found in scientific literature or regulatory databases. This guide focuses on Monuron, a well-documented herbicide with a similar name, which is presumed to be the intended subject. Monuron is an obsolete herbicide and is no longer approved for use in many regions due to environmental and health concerns.^[1] This document is for informational and research purposes only.

Executive Summary

Monuron (3-(p-chlorophenyl)-1,1-dimethylurea) is a non-selective, systemic herbicide belonging to the phenylurea class.^{[2][3]} Introduced circa 1952 by DuPont, it was one of the early synthetic herbicides developed for broad-spectrum control of annual and perennial grasses and broadleaved weeds.^{[1][2]} Its primary mechanism of action is the inhibition of photosynthesis at the Photosystem II (PSII) complex. Historically, Monuron was used for total vegetation control in non-crop areas such as industrial sites, rights-of-way, and drainage ditches. Its use has significantly declined due to its environmental persistence, potential for groundwater contamination, and toxicological concerns.

Discovery and History

The herbicidal properties of substituted ureas were discovered shortly after World War II. Monuron was developed by reacting p-chlorophenyl isocyanate with dimethylamine and was introduced as a commercial herbicide around 1952. It became a key tool for non-selective weed control, often used as a soil sterilant at high application rates (10 to 30 kg AI/ha). At lower rates, it was also used selectively in certain crops like cotton, sugarcane, and asparagus. Over

the decades, growing awareness of its environmental persistence and potential health risks, including being a suspected carcinogen, led to increased regulatory scrutiny and its eventual obsolescence in many countries.

Physicochemical and Toxicological Data

Quantitative data for Monuron are summarized in the tables below for clarity and ease of comparison.

Table 1: Physicochemical Properties of Monuron

Property	Value	Source(s)
IUPAC Name	3-(4-chlorophenyl)-1,1-dimethylurea	
CAS Number	150-68-5	
Molecular Formula	C ₉ H ₁₁ ClN ₂ O	
Molecular Weight	198.65 g/mol	
Appearance	White, odorless crystalline solid	
Melting Point	174–175 °C	
Vapor Pressure	5 x 10 ⁻⁷ mm Hg at 25 °C	
Water Solubility	230 mg/L at 25 °C	
Stability	Stable under ordinary conditions at neutral pH. Hydrolysis increases with temperature and non-neutral pH.	

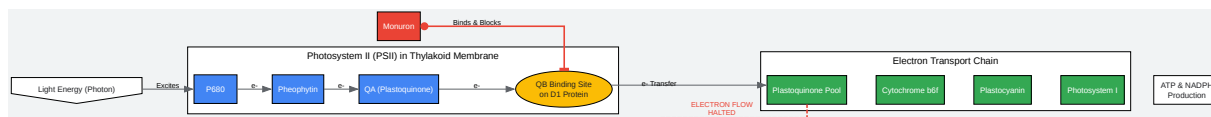
Table 2: Toxicological Profile of Monuron

Endpoint	Value	Species	Source(s)
Acute Oral LD ₅₀	3400 - 3700 mg/kg	Rat	
Carcinogenicity	Suspected carcinogen. Clear evidence of carcinogenicity in male rats (kidney and liver tumors).	-	
Key Effects	Anemia and methemoglobinemia have been observed in experimental animals.	-	
Environmental Fate	Persistent in soil with a high potential to leach into groundwater.	-	

Mechanism of Action: Photosystem II Inhibition

Monuron exerts its herbicidal effect by interrupting the photosynthetic electron transport chain in plants. Like other urea-based herbicides, it specifically targets the D1 quinone-binding protein within Photosystem II (PSII) in the thylakoid membranes of chloroplasts.

By binding to the Q₈ site of the D1 protein, Monuron physically blocks the binding of plastoquinone, the native electron acceptor. This blockage halts the flow of electrons from PSII, thereby inhibiting the conversion of light energy into chemical energy (ATP and NADPH). The disruption leads to a cascade of secondary effects, including the production of reactive oxygen species that cause rapid cellular damage, lipid peroxidation, chlorosis (yellowing), and eventual necrosis (tissue death), starting from the leaf margins and progressing inwards.



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Caption: Monuron's mechanism of action, blocking the PSII electron transport chain.

Experimental Protocols

Synthesis of Monuron

The industrial synthesis of Monuron is typically achieved through the reaction of p-chlorophenyl isocyanate with dimethylamine. An alternative method involves the condensation reaction of 4-chloroaniline with dimethylcarbamoyl chloride.

Representative Lab-Scale Protocol:

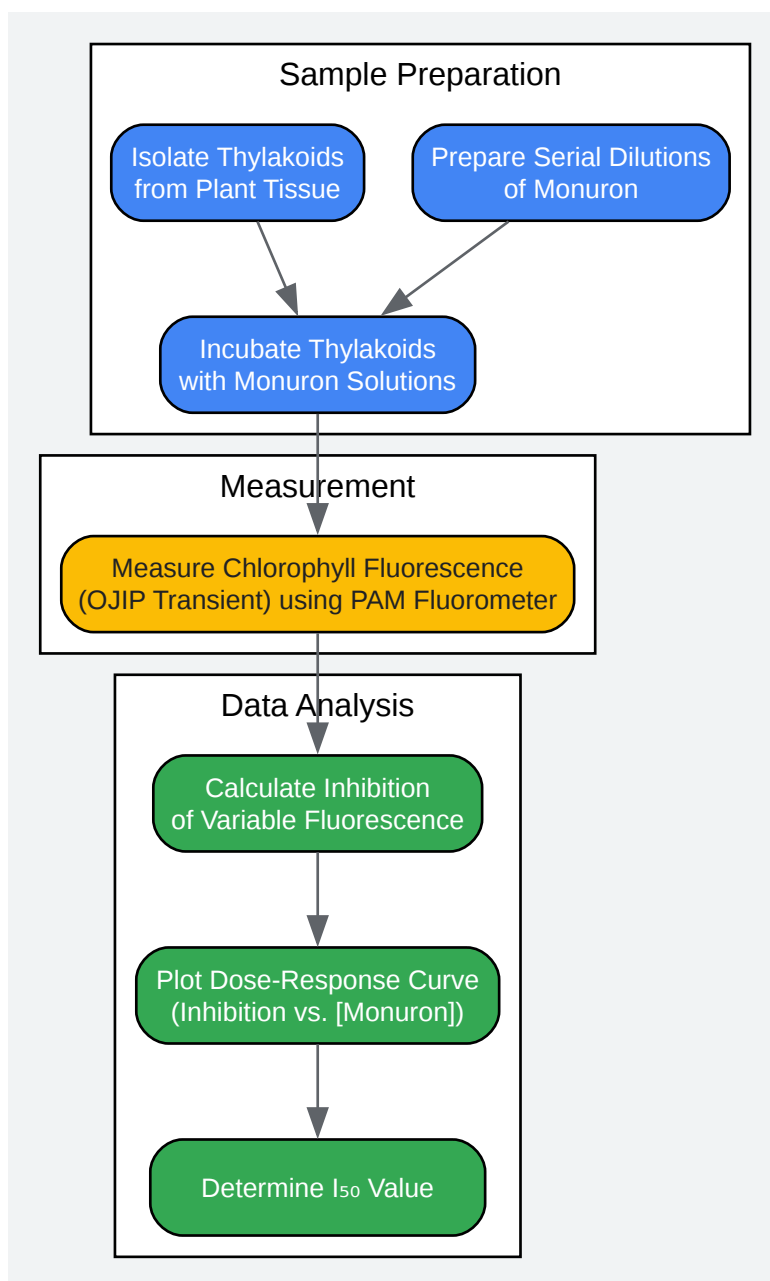
- **Reactant Preparation:** Dissolve 4-chloroaniline in an appropriate organic solvent such as toluene or acetone in a reaction vessel.
- **Reaction:** Slowly add dimethylcarbamoyl chloride to the solution while maintaining controlled temperature and pH conditions to facilitate the condensation reaction.
- **Purification:** After the reaction is complete, the crude Monuron product is purified. This is typically achieved through recrystallization from a suitable solvent (e.g., methanol) or via solvent extraction to remove impurities.
- **Analysis:** The purity of the final product is confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure verified by spectroscopy (e.g., NMR).

Bioassay for Photosystem II Inhibition

The inhibitory effect of Monuron on PSII can be quantified using various bioassays. A common method is the chlorophyll fluorescence assay, which measures changes in fluorescence emission from chloroplasts upon exposure to the herbicide.

Representative Protocol using Chlorophyll Fluorescence:

- **Thylakoid Isolation:** Isolate intact chloroplasts or thylakoid membranes from a susceptible plant species (e.g., pea, spinach).
- **Herbicide Treatment:** Prepare a series of Monuron concentrations and incubate them with the thylakoid samples for a defined period. A control sample with no herbicide is also prepared.
- **Fluorescence Measurement:** Use a pulse-amplitude-modulation (PAM) fluorometer to measure the chlorophyll fluorescence transient (OJIP curve). The inhibition of variable fluorescence (e.g., $1-V_j$) is a key parameter.
- **Data Analysis:** Plot the inhibition of the fluorescence parameter against the logarithm of the Monuron concentration. Fit the data to a suitable dose-response curve (e.g., Langmuir adsorption isotherm) to calculate the I_{50} value (the concentration required for 50% inhibition).



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Caption: Experimental workflow for determining Monuron's I_{50} value via chlorophyll fluorescence.

Formulations and Applications

Monuron was typically formulated as a wettable powder (often 80% active ingredient) or as granules. These formulations were often mixed with dispersants and stabilizers to improve application efficiency. For non-selective, total vegetation control on non-cropland, it was applied

at high rates. Lower rates were used for pre-emergence or early post-emergence control of annual weeds in tolerant crops. Its systemic nature means it could be absorbed through both roots and foliage, translocating upwards through the xylem.

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References

- 1. Monuron [sitem.herts.ac.uk]
- 2. Monuron - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Herbicide Monuron]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3053744#discovery-and-history-of-monisouron-herbicide]

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